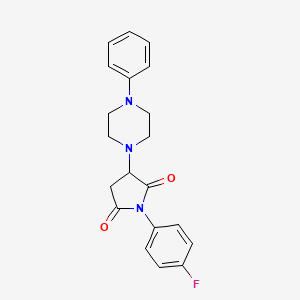

![molecular formula C16H15FN2O3 B5117045 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea](/img/structure/B5117045.png)

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea, also known as BFEU, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research. BFEU is a small molecule that can be synthesized in a laboratory and has been found to have various biochemical and physiological effects. The purpose of

Mechanism of Action

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea acts as a positive allosteric modulator of ion channels, which means it enhances the activity of the channel without directly interacting with the channel's binding site. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea binds to a specific site on the ion channel, causing a conformational change that increases the channel's activity. The exact mechanism of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea's action on ion channels is still being investigated, but it is thought to involve changes in the channel's gating properties.

Biochemical and Physiological Effects:

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea has been found to have various biochemical and physiological effects, including the modulation of pain sensation, inflammation, and thermoregulation. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea has been shown to reduce pain in animal models of neuropathic pain and inflammatory pain. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea has been shown to modulate body temperature, with some studies suggesting that it may have a role in thermoregulation.

Advantages and Limitations for Lab Experiments

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea has several advantages as a tool for scientific research, including its ability to selectively modulate ion channels, its well-established synthesis method, and its relatively low cost compared to other research tools. However, there are also limitations to using N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea in lab experiments, including its potential off-target effects on other ion channels and its limited solubility in water.

Future Directions

There are several future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea, including the development of more potent and selective modulators of ion channels, the investigation of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea's effects on other physiological processes beyond pain and inflammation, and the development of new drug delivery methods to enhance the bioavailability of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea. Additionally, further research is needed to fully understand the mechanism of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea's action on ion channels and to identify potential off-target effects.

Synthesis Methods

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 1,3-benzodioxole-5-carboxylic acid, followed by the addition of urea. The final product is obtained through a purification process using chromatography. The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea has been well-established in the scientific literature and has been optimized for high yields and purity.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea has been found to have various scientific research applications, including as a tool for studying the function of ion channels in the brain. Ion channels are proteins that regulate the flow of ions across cell membranes and play a critical role in neuronal signaling. N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(3-fluorophenyl)urea has been shown to modulate the activity of certain ion channels, such as the TRPV1 channel, which is involved in pain sensation and inflammation.

properties

IUPAC Name |

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-(3-fluorophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3/c1-10(11-5-6-14-15(7-11)22-9-21-14)18-16(20)19-13-4-2-3-12(17)8-13/h2-8,10H,9H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYQLIBBGKCWEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCO2)NC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49824036 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

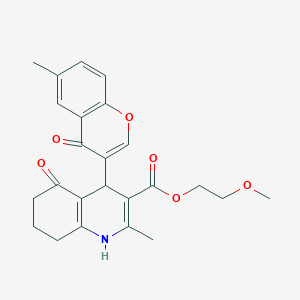

![methyl 1-isobutyl-4-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5116976.png)

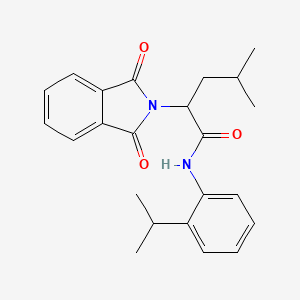

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5116988.png)

![5-[3-(3,4-dihydro-1(2H)-quinolinyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5117006.png)

![{2-[2-(2-iodophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5117011.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5117021.png)

![3-chloro-N-cyclopentyl-4-[(1'-ethyl-1,4'-bipiperidin-4-yl)oxy]benzamide](/img/structure/B5117025.png)

![(3R*,4R*)-1-(2,5-dimethoxybenzyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5117026.png)

![10-(diphenylmethylene)-4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5117033.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5117059.png)

![1-(3-bromophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5117069.png)

![[1-(cyclohexylmethyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5117084.png)